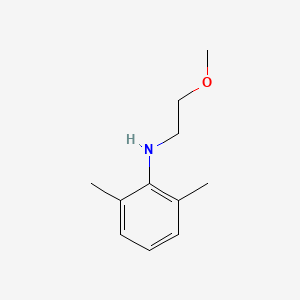

N-(2-Methoxyethyl)-2,6-xylidine

Vue d'ensemble

Description

N-(2-Methoxyethyl)-2,6-xylidine is an organic compound that belongs to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the xylidine structure. It is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-2,6-xylidine typically involves the reaction of 2,6-xylidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Methoxyethyl)-2,6-xylidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted xylidines.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(2-Methoxyethyl)-2,6-xylidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the production of local anesthetics and antiarrhythmic agents. Specifically, 2,6-xylidine is a precursor for lidocaine, a widely used anesthetic, and ranolazine, which is used to treat chronic angina.

Table 1: Pharmaceutical Compounds Derived from 2,6-Xylidine

| Compound | Application | Synthesis Route |

|---|---|---|

| Lidocaine | Local anesthetic | Derived from 2,6-xylidine |

| Ranolazine | Antiarrhythmic agent | Synthesized using 2,6-xylidine |

Agrochemical Applications

This compound is also significant in agrochemicals. It contributes to the synthesis of herbicides and fungicides. The compound's structure allows it to function effectively against various pests and weeds.

Table 2: Agrochemical Products Utilizing this compound

| Product Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | Chloroacetanilide-type | Weed control |

| Fungicides | Phenylamide-type | Fungal disease management |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate potential carcinogenic effects when administered to laboratory animals over prolonged periods.

Case Study: Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program involved administering varying doses of 2,6-xylidine to Charles River CD rats over two years. The findings revealed:

- Increased incidence of nasal cavity tumors (papillomas and carcinomas).

- Dose-dependent relationship with body weight reduction.

- Malignant mesenchymal tumors observed in high-dose groups.

These findings underscore the importance of understanding the toxicological implications of compounds derived from 2,6-xylidine.

Environmental Impact

Research has also focused on the environmental implications of this compound. Its persistence in the environment raises concerns regarding its degradation products and potential bioaccumulation.

Table 3: Environmental Studies on this compound

| Study Focus | Findings |

|---|---|

| Degradation Rate | Moderate persistence in soil |

| Bioaccumulation | Potential for accumulation in aquatic life |

Mécanisme D'action

The mechanism of action of N-(2-Methoxyethyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- N-(2-Methoxyethyl)-p-nitroaniline

- N-(2-Acetoxyethyl)-p-nitroaniline

- Poly(N,N-bis(2-methoxyethyl)acrylamide)

Comparison: N-(2-Methoxyethyl)-2,6-xylidine is unique due to its specific structure and the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts.

Propriétés

Numéro CAS |

50563-55-8 |

|---|---|

Formule moléculaire |

C11H17NO |

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

N-(2-methoxyethyl)-2,6-dimethylaniline |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3 |

Clé InChI |

OTKGPBKVICJCOU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NCCOC |

SMILES canonique |

CC1=C(C(=CC=C1)C)NCCOC |

Key on ui other cas no. |

50563-55-8 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.